

Technical Guide: Synthesis and Characterization of 3-Fluoro-3-methylazepane

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-Fluoro-3-methylazepane

CAS No.: 1824048-34-1

Cat. No.: B2779238

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CAS Registry Number: 1824048-34-1 Molecular Formula:

(Free base) Molecular Weight: 131.20 g/mol Class: Fluorinated Saturated Heterocycle / Azepane Scaffold[1]

Executive Summary

3-Fluoro-3-methylazepane represents a high-value "building block" in medicinal chemistry. The introduction of a geminal fluorine-methyl motif at the C3 position of the azepane ring serves two critical functions:

- **Conformational Locking:** The gauche effect between the fluorine and the ring nitrogen (or adjacent carbons) restricts the conformational flexibility of the seven-membered ring, potentially reducing the entropic penalty upon protein binding.
- **Metabolic Blocking:** The quaternary center prevents oxidative metabolism (e.g., hydroxylation) at the typically labile C3 position, extending the half-life of the parent pharmacophore.

This guide outlines the most robust synthetic route—Nucleophilic Deoxyfluorination—prioritizing regioselectivity and safety.

Retrosynthetic Analysis

To achieve the quaternary C-F center with high regiocontrol, the synthesis is best approached via a functional group interconversion (FGI) of a tertiary alcohol. The 7-membered ring is constructed prior to fluorination to avoid ring-closure issues associated with sterically hindered fluorinated centers.

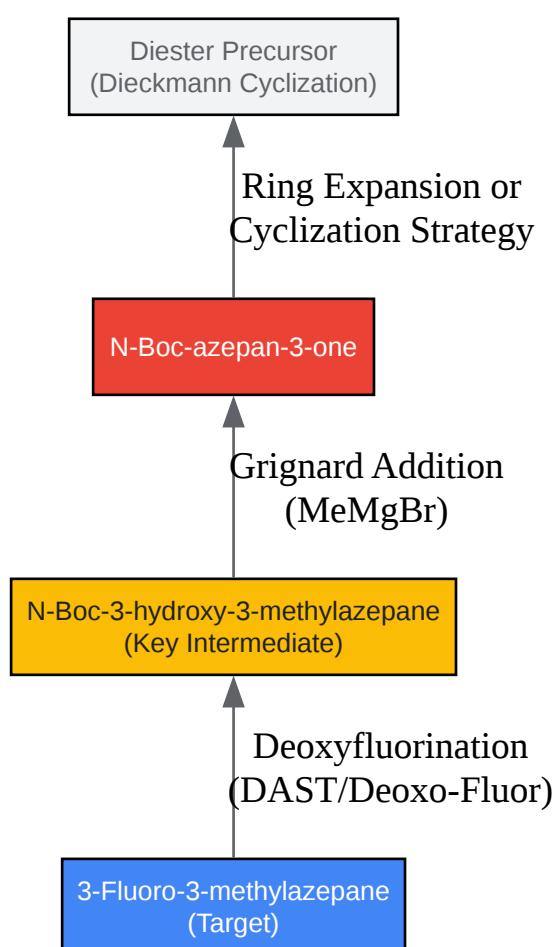


Figure 1: Retrosynthetic strategy for 3-Fluoro-3-methylazepane.

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Experimental Protocols

Phase 1: Synthesis of the Scaffold (-Boc-azepan-3-one)

While ring expansion of cyclohexanones is possible, it often yields regioisomeric mixtures. The most reliable route for the 3-oxo isomer is the Dieckmann Cyclization of a diester precursor followed by decarboxylation.

Reagents:

- Starting Material: Methyl 4-(N-(tert-butoxycarbonyl)-N-(2-methoxy-2-oxoethyl)amino)butanoate.
- Base: Potassium tert-butoxide (-BuOK).
- Solvent: Toluene (anhydrous).

Protocol:

- Cyclization: To a solution of the diester (1.0 equiv) in anhydrous toluene at 0°C, add -BuOK (1.2 equiv) portion-wise.
- Reflux: Warm to room temperature and then reflux for 4 hours. The solution will turn cloudy as the enolate forms.
- Decarboxylation (Krapcho conditions): Treat the crude beta-keto ester with LiCl in wet DMSO at 150°C to remove the ester group, yielding -Boc-azepan-3-one.
- Purification: Flash chromatography (Hexanes/EtOAc).

Phase 2: Installation of the Quaternary Center

The introduction of the methyl group and the hydroxyl handle is achieved via a Grignard reaction.

Reagents:

- Methylmagnesium bromide (MeMgBr), 3.0 M in ether.

- Cerium(III) chloride (, anhydrous) – Crucial additive to prevent enolization.

Step-by-Step Protocol:

- Activation: Suspend anhydrous (1.5 equiv) in dry THF and stir for 2 hours at room temperature (the "imprinting" effect prevents side reactions).
- Cooling: Cool the suspension to -78°C.
- Addition: Add MeMgBr (1.5 equiv) dropwise. Stir for 30 minutes.
- Substrate Addition: Cannulate a solution of -Boc-azepan-3-one (1.0 equiv) in THF into the reaction mixture.
- Workup: Quench with saturated at -78°C. Extract with EtOAc.
- Result: -Boc-3-hydroxy-3-methylazepane.

Phase 3: Nucleophilic Deoxyfluorination (The Critical Step)

Fluorination of tertiary alcohols is prone to elimination (alkene formation). The use of Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to higher thermal stability.

Safety Note: Deoxo-Fluor releases HF upon hydrolysis. Use plasticware where possible or silylated glassware.

Protocol:

- Dissolve

-Boc-3-hydroxy-3-methylazepane (1.0 equiv) in anhydrous DCM in a Teflon or polypropylene vessel.
- Cool to -78°C.
- Add Deoxo-Fluor (1.5 equiv) dropwise.
- Annealing: Allow the reaction to warm slowly to 0°C over 4 hours. Do not heat to reflux, as this promotes elimination to the endocyclic alkene.
- Quench: Pour carefully into saturated

(gas evolution!).
- Purification: Silica gel chromatography. The fluoride is typically less polar than the alcohol.

Phase 4: Deprotection

- Dissolve the intermediate in 4M HCl in Dioxane.
- Stir at room temperature for 2 hours.
- Concentrate in vacuo to yield **3-Fluoro-3-methylazepane** hydrochloride as a white hygroscopic solid.

Characterization Data

Expected NMR Profile

The following data is simulated based on analogous 3-fluoro-piperidine scaffolds and general shielding trends.

Table 1: Predicted NMR Shifts (Free Base in

)

Nucleus	Shift (ppm)	Multiplicity	Coupling Constants ()	Assignment
	-145.0 to -155.0	Multiplet	--	Tertiary Fluoride
	1.45	Doublet (d)	Hz	-C-F
	2.80 - 3.10	Multiplet	--	(Adjacent to N)
	1.60 - 1.90	Multiplet	--	Ring (C4-C6)
	~94.0	Doublet (d)	Hz	Quaternary C3
	~24.0	Doublet (d)	Hz	Methyl

Mass Spectrometry (LC-MS)[3]

- Method: ESI+
- Expected Mass (): 132.2 (Free base)
- Observation: The C-F bond is relatively stable, but in-source fragmentation may show loss of HF ().

Mechanistic Insight: The Fluorination Pathway

Understanding the mechanism is vital for troubleshooting elimination side-products.

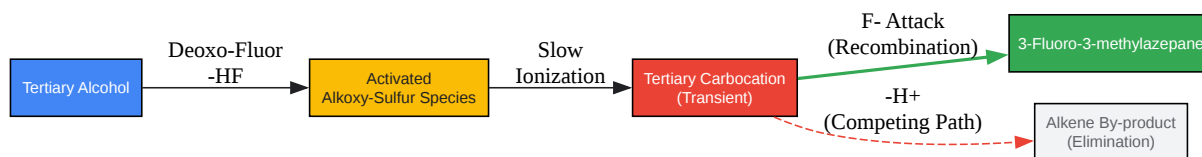


Figure 2: Competition between S_N1 fluorination and E1 elimination.

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[2] Optimization Tip: If elimination products (>10%) are observed, switch to XtalFluor-E with as a promoter. This reagent system is less basic and minimizes proton abstraction.

Applications in Drug Discovery

The **3-fluoro-3-methylazepane** scaffold is particularly useful in:

- Sigma Receptor Ligands: Azepanes are privileged structures for Sigma-1/2 receptors; the fluorine modulates lipophilicity ().
- Kinase Inhibitors: Used to replace piperidine rings to alter the vector of substituents in the ATP-binding pocket.
- Peptidomimetics: The constrained ring mimics the turn conformation of amino acid chains.

References

- Synthesis of Azepane Scaffolds
 - Source: "Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization." *Molecules*, 2022.[3][4][5]
- Fluorination Methodology (Deoxo-Fluor)
 - Source: "Synthesis of novel fluorinated building blocks via halofluorination and related reactions." *Beilstein J. Org. Chem.*, 2016.

- Patent Reference (Use of **3-Fluoro-3-methylazepane**)
 - Source: "Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof."
- Commercial Availability & Identifiers
 - Source: BLD Pharm Catalog (CAS 1824048-34-1).[1][6]

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